molecular formula C7H4KN3O2 B2684108 Potassium;pyrrolo[2,1-f][1,2,4]triazine-4-carboxylate CAS No. 2344680-61-9

Potassium;pyrrolo[2,1-f][1,2,4]triazine-4-carboxylate

Cat. No.: B2684108
CAS No.: 2344680-61-9
M. Wt: 201.226
InChI Key: ZCHYAUPKOVNGGF-UHFFFAOYSA-M
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Description

Potassium;pyrrolo[2,1-f][1,2,4]triazine-4-carboxylate is a chemical compound that belongs to the class of fused heterocycles. This compound is characterized by a pyrrolo[2,1-f][1,2,4]triazine core structure, which is a bicyclic system containing nitrogen atoms. The potassium salt form of this compound enhances its solubility and stability, making it useful in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives typically involves multiple steps. One common method starts with the preparation of 2-aminopyrrole, which undergoes cyclization with hydrazine derivatives to form the triazine ring. The carboxylate group is then introduced through carboxylation reactions. The final step involves the formation of the potassium salt by reacting the carboxylic acid with potassium hydroxide .

Industrial Production Methods

Industrial production of potassium;pyrrolo[2,1-f][1,2,4]triazine-4-carboxylate often employs scalable synthetic methodologies that utilize readily available starting materials. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Potassium;pyrrolo[2,1-f][1,2,4]triazine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Potassium;pyrrolo[2,1-f][1,2,4]triazine-4-carboxylate has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium;pyrrolo[2,1-f][1,2,4]triazine-4-carboxylate is unique due to its enhanced solubility and stability provided by the potassium salt form. This makes it more suitable for certain applications compared to its non-salt counterparts. Additionally, the presence of the carboxylate group allows for further functionalization, expanding its utility in chemical synthesis and biological research .

Properties

IUPAC Name

potassium;pyrrolo[2,1-f][1,2,4]triazine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2.K/c11-7(12)6-5-2-1-3-10(5)9-4-8-6;/h1-4H,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCHYAUPKOVNGGF-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1)C(=NC=N2)C(=O)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4KN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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